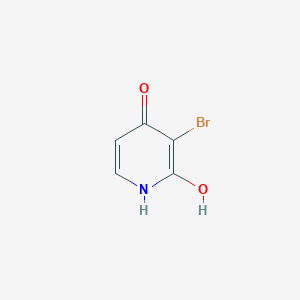
3-Bromo-4-hydroxypyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-4-hydroxypyridin-2(1h)-one” is a chemical compound with the molecular formula C5H4BrNO2 . It is used in scientific research and has unique properties that make it applicable in various fields, including pharmaceuticals, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-hydroxypyridin-2(1h)-one” consists of 5 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-hydroxypyridin-2(1h)-one” include a molecular weight of 189.996. Unfortunately, the available sources do not provide further details on its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chelation and Metal Complex Studies
Hydroxypyridinones, including structures similar to 3-Bromo-4-hydroxypyridin-2(1h)-one, have been extensively studied for their chelating properties, particularly with metals like aluminum and iron. These compounds have shown promise as efficient chelators due to their ability to form stable complexes with metal ions, which is critical for medical uses such as treating metal overload conditions. The bidentate and hexadentate hydroxypyridinones have been specifically highlighted for their high affinity for metal ions at physiological conditions, suggesting their potential as therapeutic agents for conditions involving metal dysregulation (Santos, 2002).
Pharmacological Potential
Research into hydroxypyridinone derivatives, which include compounds like 3-Bromo-4-hydroxypyridin-2(1h)-one, has revealed a broad spectrum of pharmacological activities. These activities range from antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, to anticonvulsant effects. The structural versatility of hydroxypyridinones allows for significant modifications, enhancing their interaction with various biological targets and leading to potential applications in drug discovery and development (He et al., 2021).
Photodegradation Studies
Hydroxypyridinones, including 3-Bromo-4-hydroxypyridin-2(1h)-one, have also been the subject of studies focused on their photodegradation, especially in relation to environmental pollution and the degradation of pesticide model compounds. These studies have explored the kinetic behavior and mechanisms of photodegradation under various conditions, aiming to maximize the efficiency of degrading pollutants in aquatic environments. The findings suggest potential applications in environmental remediation, particularly in the breakdown of persistent organic pollutants (García & Amat-Guerri, 2005).
Biocompatibility and Biomaterials Research
Further research into hydroxypyridinone-based compounds has explored their biocompatibility and potential as biomaterials. For instance, polyhydroxyalkanoates (PHAs) modified with hydroxypyridinone derivatives have shown promising applications in medical fields due to their desirable mechanical properties, biocompatibility, and ease of surface functionalization. Such materials are being developed for use in healthcare biotechnology, offering non-toxic and biocompatible alternatives for medical applications (Chai et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYBXXIHALNBIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxypyridin-2(1h)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




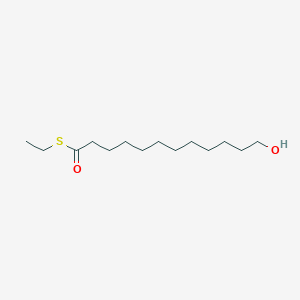
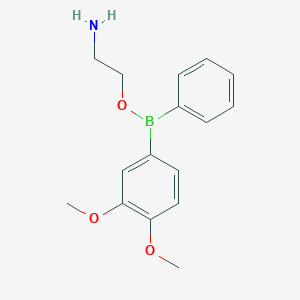

![2-(1-Naphthyl)-5-[5-(2-thienyl)-1-naphthyl]thiophene](/img/structure/B372390.png)
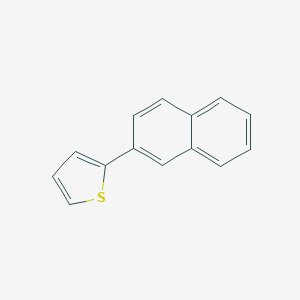

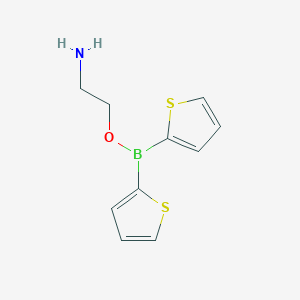
![2,6,6-Trimethyl-4-(2,4,6-trimethoxyphenyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B372397.png)

![2-(1-Naphthyl)-5-[4-[5-(1-naphthyl)-2-thienyl]-1-naphthyl]thiophene](/img/structure/B372400.png)
